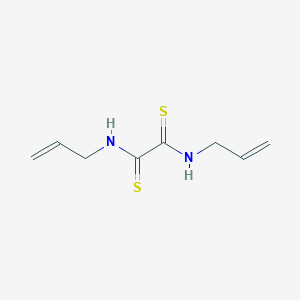
Ethanedithioamide, N,N'-di-2-propenyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can chelate heavy metals, preventing them from binding to cellular components and causing damage.
Biochemical and Physiological Effects:
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to chelate heavy metals, preventing them from binding to cellular components and causing damage.
实验室实验的优点和局限性
One advantage of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, its antioxidant properties can help prevent oxidative damage to cells, making it useful in studying the effects of oxidative stress. However, one limitation of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is its potential toxicity, which can affect the results of experiments and limit its use.
未来方向
For the study of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) include the development of new synthesis methods, the study of its mechanism of action, and the determination of its optimal dosage and administration for various applications.
合成方法
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can be synthesized using different methods. One of the most common methods is the reaction of ethanedithioamide with acrolein in the presence of a catalyst. The reaction yields Ethanedithioamide, N,N'-di-2-propenyl-(9CI) as the main product. Other methods include the reaction of ethanedithioamide with other aldehydes or ketones in the presence of a catalyst.
科学研究应用
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. It has also been studied for its antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
属性
CAS 编号 |
16271-17-3 |
|---|---|
产品名称 |
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) |
分子式 |
C8H12N2S2 |
分子量 |
200.3 g/mol |
IUPAC 名称 |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
InChI 键 |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
手性 SMILES |
C=CCN=C(C(=NCC=C)S)S |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
规范 SMILES |
C=CCNC(=S)C(=S)NCC=C |
其他 CAS 编号 |
16271-17-3 |
同义词 |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



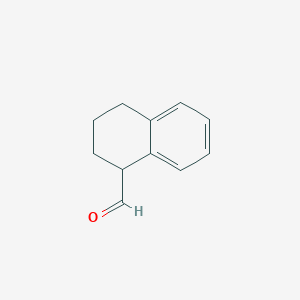
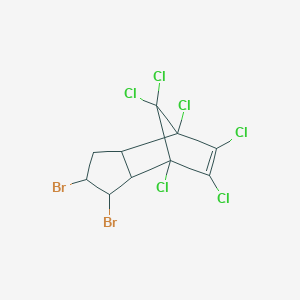

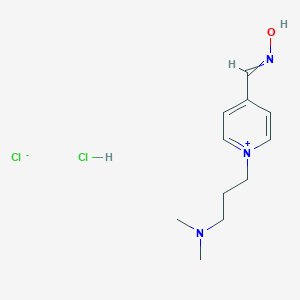
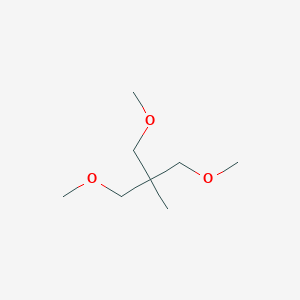

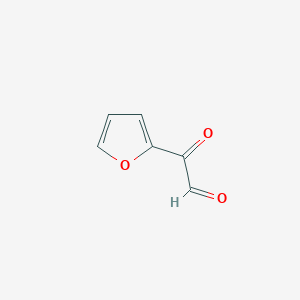


![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)

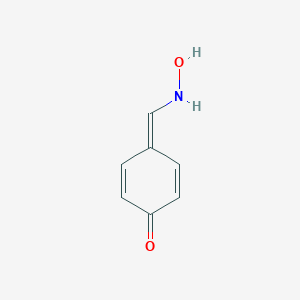
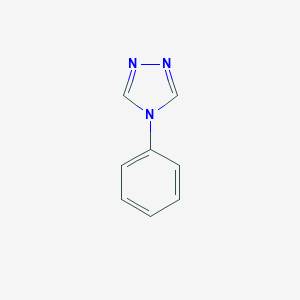
![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)